REACTION_CXSMILES
|
ClC1C=C(C2C=C(C(O)=O)OC=2C2C=CC=C(C#N)C=2)C=C(F)C=1.[Br:25][C:26]1[CH:27]=[C:28]([C:38]([O:40]CC)=[O:39])[O:29][C:30]=1[C:31]1[CH:36]=[CH:35][CH:34]=[C:33]([Cl:37])[CH:32]=1>>[Br:25][C:26]1[CH:27]=[C:28]([C:38]([OH:40])=[O:39])[O:29][C:30]=1[C:31]1[CH:36]=[CH:35][CH:34]=[C:33]([Cl:37])[CH:32]=1
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=C(C1)F)C=1C=C(OC1C1=CC(=CC=C1)C#N)C(=O)O
|
Name
|
compound
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(OC1C1=CC(=CC=C1)Cl)C(=O)OCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
Instead of using ethyl acetate, the crude product is extracted with dichloromethane
|
Type
|
CUSTOM
|
Details
|
reacted further without chromatographic purification
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C(OC1C1=CC(=CC=C1)Cl)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |